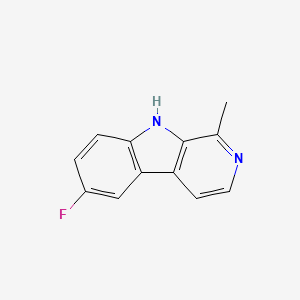

6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole

Beschreibung

Overview of the β-Carboline (9H-Pyrido[3,4-b]indole) Pharmacophore in Chemical Biology

The β-carboline, or 9H-pyrido[3,4-b]indole, framework is a tricyclic nitrogen-containing heterocyclic compound that serves as the structural core for a vast family of natural and synthetic molecules. nih.govbeilstein-journals.orgresearchgate.net These indole (B1671886) alkaloids are of significant physiological and therapeutic interest, forming the basis of numerous natural products. nih.govresearchgate.net In chemical biology and medicinal chemistry, the β-carboline nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. taylorfrancis.com

The versatile pharmacological profile of β-carboline derivatives is extensive, with demonstrated activities including anticancer, antiviral, antiparasitic, antimicrobial, anxiolytic, hypnotic, and anticonvulsant properties. beilstein-journals.orgtaylorfrancis.comnih.gov The mechanism of action for these compounds is diverse. They have been shown to intercalate into DNA, inhibit crucial enzymes such as cyclin-dependent kinases (CDKs), topoisomerases, and monoamine oxidase, and act as agonists or antagonists at various receptors, including benzodiazepine (B76468) and serotonin (B10506) receptors. taylorfrancis.com This broad spectrum of activity has generated considerable interest in β-carbolines as a foundational structure for modern drug discovery. taylorfrancis.comnih.gov

Academic Significance of Substituted Pyrido[3,4-b]indole Derivatives as Research Tools

The academic significance of pyrido[3,4-b]indole derivatives lies in their utility as research tools to probe biological systems and as lead compounds for the development of novel therapeutic agents. nih.govchemimpex.com Researchers systematically synthesize and evaluate derivatives with various substituents on the core β-carboline structure to understand and optimize their biological effects. nih.gov The strategic placement of different chemical groups at positions such as C1, C3, C6, C7, and N9 allows for the fine-tuning of physicochemical properties, target affinity, and selectivity. beilstein-journals.orgnih.govnih.gov

This approach has led to the identification of compounds with potent and specific activities. For instance, studies have explored how different aryl or heteroaryl groups at the C1 and C7 positions, often introduced via methods like the Pictet-Spengler reaction, influence anticancer potency. nih.govresearchgate.net The exploration of structure-activity relationships (SAR) is a central theme in this research, providing valuable insights for designing molecules with improved efficacy and reduced toxicity. nih.govnih.gov These substituted derivatives are not only pursued as potential drugs for conditions like cancer and neurological disorders but also serve as molecular probes to investigate cellular pathways and mechanisms of disease. nih.govnih.govchemimpex.com

Table 1: Examples of Substituted Pyrido[3,4-b]indole Derivatives and Their Research Applications

| Compound/Derivative Class | Substitution Pattern | Investigated Biological Activity | Reference(s) |

|---|---|---|---|

| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | 1-Naphthyl at C1, Methoxy (B1213986) at C6 | Potent broad-spectrum anticancer activity; G2/M cell cycle arrest. | nih.govnih.gov |

| 1-Aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives | Aryl group at C1, Carboxylate derivative at C3 | Antifilarial (macrocidal) activity. | nih.gov |

| 9-Aryl-5H-pyrido[4,3-b]indole derivatives | Aryl group at C9 | Tubulin polymerization inhibition, antiproliferative activity. | nih.gov |

| Furo[3,2-e]pyrido[4,3-b]indole derivatives | Fused furo- and amino-substitutions | Cytotoxic properties against various tumor cell lines. | nih.gov |

Research Context of 6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole within the β-Carboline Class and its Analogues

The specific compound this compound represents a distinct entity within the broader class of substituted β-carbolines. Its structure combines several features that are subjects of active investigation in medicinal chemistry. The research context for this molecule can be inferred from studies on its analogues, where substitutions at the C1, C6, and N9 positions have been shown to be critical determinants of biological activity.

Substitution at C1: The presence of a small alkyl group, such as methyl, at the C1 position is a common feature in many β-carbolines, including the well-known compound harmane (1-methyl-9H-pyrido[3,4-b]indole). chemhifuture.com Research has extensively explored how modifying the C1 substituent, for example by introducing larger aryl groups, can dramatically alter the compound's properties, leading to potent anticancer or antifilarial agents. nih.govnih.gov

Substitution at C6: The C6 position is a key site for modification. The introduction of a methoxy group (-OCH₃) at C6 has been shown to significantly enhance the antiproliferative activity of certain β-carboline derivatives against a range of cancer cell lines. nih.govnih.gov The substitution of a fluorine atom at this position, as in the title compound, is a common medicinal chemistry strategy. Fluorine's high electronegativity and small size can alter the molecule's electronic properties, metabolic stability, and membrane permeability, potentially leading to improved pharmacological profiles. Patents exist for pyrido[3,4-b]indole derivatives that include halogen substitutions. google.com

Substitution at N9: While the title compound has a hydrogen at the N9 position, related analogues like 6-fluoro-9-methyl-9H-pyrido[3,4-b]-indole exist in chemical databases. nih.govdrugbank.com Research has shown that modification at the N9 position can be significant; for instance, the addition of an N9-methyl group was found in one study to disrupt hydrogen-bonding interactions with a biological target, which could either increase or decrease activity depending on the specific context. nih.govresearchgate.net

Therefore, the investigation of this compound is situated at the intersection of several established research avenues. Its structure suggests a deliberate design to combine the foundational 1-methyl-β-carboline scaffold with a C6-fluoro substitution, likely aimed at creating a novel research tool or therapeutic lead with a specific, potentially enhanced, biological activity profile.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

461424-22-6 |

|---|---|

Molekularformel |

C12H9FN2 |

Molekulargewicht |

200.21 g/mol |

IUPAC-Name |

6-fluoro-1-methyl-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C12H9FN2/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,1H3 |

InChI-Schlüssel |

SXFHVXCWQOKTFY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CC2=C1NC3=C2C=C(C=C3)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 1 Methyl 9h Pyrido 3,4 B Indole and Analogues

Established Synthetic Pathways for the β-Carboline Core

The construction of the tricyclic β-carboline (9H-pyrido[3,4-b]indole) framework is a well-established field in organic synthesis, with both classical and modern methods offering versatile routes to this privileged scaffold.

Classical Annulation and Cyclization Reactions

The Pictet-Spengler reaction stands as a cornerstone in β-carboline synthesis. nih.govorganic-chemistry.orgwikipedia.org This acid-catalyzed condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by intramolecular cyclization, provides direct access to the tetrahydro-β-carboline skeleton. nih.govorganic-chemistry.org The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich indole (B1671886) nucleus. wikipedia.org Subsequent aromatization of the resulting tetrahydro-β-carboline yields the fully aromatic β-carboline.

Another classical approach is the Bischler-Napieralski reaction, which involves the cyclization of N-acylated tryptamines using a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgljmu.ac.uk This reaction typically yields a 3,4-dihydro-β-carboline, which can be subsequently oxidized to the aromatic β-carboline. ljmu.ac.uk While effective, this method often requires harsh conditions.

The Fischer indole synthesis, though primarily a method for indole formation, can be adapted for the construction of the β-carboline core. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which can be formed from a suitably substituted pyridine (B92270) derivative to ultimately construct the pyrido[3,4-b]indole system.

Modern Catalytic Approaches for Pyridoindole Scaffolds

In recent years, modern catalytic methods have provided more efficient and versatile alternatives to the classical approaches. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the synthesis of the pyridoindole scaffold. These methods often involve the coupling of a substituted indole with a functionalized pyridine derivative to construct the tricyclic system.

Photostimulated cyclizations of anilinohalopyridines represent another modern approach to carboline synthesis. This method utilizes light to induce a radical-mediated cyclization, offering a metal-free alternative for the construction of the pyrido[3,4-b]indole ring system.

Regioselective Synthesis of 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole and Related Fluorinated/Methylated Derivatives

The synthesis of the specifically substituted 6-fluoro-1-methyl-9H-pyrido[3,4-b]indole requires careful consideration of the regioselective introduction of both the fluorine and methyl groups.

Strategies for Introducing Fluorine at Position 6

The most direct strategy for introducing a fluorine atom at the 6-position of the β-carboline core is to start with a correspondingly substituted tryptamine precursor. The use of 5-fluorotryptamine (B1197405) as a starting material in a Pictet-Spengler reaction is a key approach. The fluorine atom at the 5-position of the tryptamine directly translates to the 6-position of the resulting β-carboline ring system.

Alternatively, electrophilic fluorinating agents could potentially be employed on a pre-formed β-carboline, though this approach may suffer from a lack of regioselectivity and the deactivating effect of the pyridine ring.

Methodologies for Selective Methylation at Position 1

The introduction of a methyl group at the 1-position can be strategically achieved through the Pictet-Spengler reaction by employing acetaldehyde (B116499) or an acetaldehyde equivalent as the carbonyl component. hmdb.ca The reaction with a tryptamine derivative would lead to a 1-methyl-1,2,3,4-tetrahydro-β-carboline intermediate, which can then be aromatized to the desired 1-methyl-β-carboline. nih.govwikipedia.org

Direct methylation of a pre-formed β-carboline at the C1 position is challenging due to the reactivity of other positions, particularly the indole nitrogen (N9).

Development and Optimization of Multi-Step Synthesis Protocols

A plausible and efficient multi-step synthesis of 6-fluoro-1-methyl-9H-pyrido[3,4-b]indole can be envisioned through a convergent strategy. A key example of a related synthesis is detailed in a patent for the preparation of 6-fluoro-9-methyl-β-carboline. nih.gov This process begins with the Pictet-Spengler reaction of 5-fluoro-tryptamine hydrochloride with glyoxylic acid hydrate (B1144303) to form the corresponding tetrahydro-β-carboline-1-carboxylic acid. nih.gov Subsequent decarboxylation and oxidative aromatization, for example using a palladium on carbon (Pd/C) catalyst, would yield the 6-fluoro-β-carboline core. nih.gov

To achieve the target molecule, 6-fluoro-1-methyl-9H-pyrido[3,4-b]indole, a modified approach would be necessary. The Pictet-Spengler reaction of 5-fluorotryptamine with acetaldehyde would generate 6-fluoro-1-methyl-1,2,3,4-tetrahydro-β-carboline. Subsequent aromatization of this intermediate, potentially using an oxidizing agent such as manganese dioxide or through catalytic dehydrogenation, would furnish the final product. The optimization of this final aromatization step would be crucial to ensure a high yield and purity of the target compound.

Table 1: Key Synthetic Reactions for the β-Carboline Core

| Reaction Name | Description | Key Reagents |

|---|---|---|

| Pictet-Spengler Reaction | Condensation of a tryptamine with an aldehyde or ketone followed by cyclization. nih.govorganic-chemistry.orgwikipedia.org | Tryptamine derivative, aldehyde/ketone, acid catalyst. nih.govorganic-chemistry.org |

| Bischler-Napieralski Reaction | Intramolecular cyclization of an N-acylated tryptamine. wikipedia.orgljmu.ac.uk | N-acylated tryptamine, dehydrating agent (e.g., POCl₃). wikipedia.orgljmu.ac.uk |

| Fischer Indole Synthesis | Acid-catalyzed rearrangement of a phenylhydrazone. | Phenylhydrazine derivative, ketone/aldehyde, acid catalyst. |

| Palladium-Catalyzed Coupling | Cross-coupling of a substituted indole and a functionalized pyridine. | Indole derivative, pyridine derivative, palladium catalyst. |

| Photostimulated Cyclization | Light-induced radical cyclization of anilinohalopyridines. | Anilinohalopyridine, light source. |

Table 2: Proposed Synthetic Route for 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole

| Step | Reaction | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Pictet-Spengler Reaction | 5-Fluorotryptamine, Acetaldehyde | Acid catalyst | 6-Fluoro-1-methyl-1,2,3,4-tetrahydro-β-carboline |

| 2 | Aromatization | 6-Fluoro-1-methyl-1,2,3,4-tetrahydro-β-carboline | Oxidizing agent (e.g., MnO₂, Pd/C) | 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole |

Derivatization Strategies for Enhancing Molecular Complexity of the Pyridoindole Scaffold

Increasing the molecular complexity of the basic β-carboline framework is a key objective in medicinal chemistry to modulate and optimize biological activity. This is achieved through various derivatization strategies that introduce new functional groups and structural motifs onto the tricyclic core. These modifications can be broadly categorized by their location on either the pyrido or the indole moiety of the scaffold.

The pyridine ring of the β-carboline scaffold offers multiple sites for chemical modification, including the pyridine nitrogen (N-2) and various carbon positions (C-1, C-3, C-4). Functionalization at these sites can significantly alter the molecule's properties.

One common strategy involves the N-alkylation of the pyridine nitrogen. For instance, a series of β-carboline dimers have been prepared and subsequently N-alkylated, such as with a benzyl (B1604629) group, to investigate their structure-activity relationships. researchgate.net

The C-3 position is another frequent target for derivatization. 3-Formyl-9H-pyrido[3,4-b]indole serves as a versatile precursor that can be tailored to install diverse functionalities. beilstein-journals.org A notable example is the Morita–Baylis–Hillman (MBH) reaction, where 3-formyl-β-carbolines react with various acrylates and acrylonitrile (B1666552) in the presence of a catalyst like DABCO to generate C-3 substituted MBH adducts. beilstein-journals.org Another approach involves the synthesis of β-carboline-3-carboxylic acid, which can be converted to the corresponding acid chloride and subsequently reacted with amines to form a variety of amides, a strategy used to develop new potential fungicides. mdpi.com

Furthermore, the pyrido ring itself can be transformed. A mild, two-step synthesis allows for the conversion of 3-substituted β-carbolines into 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-ones (β-carbolinones), adding a carbonyl group to the pyridine ring. researchgate.net

| Position | Reaction Type | Precursor | Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| N-2 | N-Alkylation | Dimeric β-carboline | Benzyl bromide | N-benzylated salt | researchgate.net |

| C-3 | Morita–Baylis–Hillman | 3-Formyl-β-carboline | Acrylates, DABCO | C-3 substituted MBH adduct | beilstein-journals.org |

| C-3 | Amidation | β-Carboline-3-carboxylic acid | 1. Thionyl chloride; 2. Amine | β-Carboline-3-amide | mdpi.com |

| C-1 | Oxidation/Rearrangement | 3-Substituted β-carboline | 1. m-CPBA; 2. Acetic anhydride | β-Carbolin-1-one | researchgate.net |

The indole portion of the β-carboline scaffold provides additional opportunities for derivatization, primarily at the indole nitrogen (N-9) and the benzene (B151609) ring carbons (C-5, C-6, C-7, C-8).

N-substitution at the N-9 position is a common modification. For example, methylation of the indole nitrogen in 1-aryl-β-carboline analogues was found to cause a significant reduction in binding affinity to certain serotonin (B10506) receptors. acs.org The reactivity of the scaffold can also be influenced; an N-ethyl derivative of a 3-formyl-β-carboline showed greater reactivity in an MBH reaction compared to its N-H counterpart. beilstein-journals.org

C-substitution on the indole ring is also a critical strategy for diversification. The introduction of a 6-methoxy substituent on the β-carboline ring has been shown to be important for activity at 5-HT2 receptors. acs.org In some cases, this modification can even counteract the negative effects of other substitutions; for instance, the loss of activity from N-9 methylation was fully recovered when a 6-methoxy group was also present. acs.org Conversely, bromination at the C-6 position resulted in a complete loss of binding activity in the same study. acs.org

More advanced techniques for C-H functionalization have also been developed. β-Carboline amides can act as intrinsic directing groups to facilitate palladium-catalyzed C(sp²)-H functionalization at the δ-position. nih.govresearchgate.net This method allows for the direct introduction of various groups, including alkynyl, alkenyl, and aryl moieties, onto the indole ring under mild conditions. nih.govresearchgate.net

| Position | Modification Type | Example Substituent | Method | Observed Effect | Reference |

|---|---|---|---|---|---|

| N-9 | N-Alkylation | Methyl (-CH₃) | Standard alkylation | Reduced receptor binding affinity | acs.org |

| N-9 | N-Alkylation | Ethyl (-C₂H₅) | Standard alkylation | Increased reactivity in MBH reaction | beilstein-journals.org |

| C-6 | C-Substitution | Methoxy (B1213986) (-OCH₃) | Multi-step synthesis | Recovered activity lost by N-methylation | acs.org |

| C-6 | C-Substitution | Bromo (-Br) | Bromination | Loss of receptor binding activity | acs.org |

| δ-C(sp²) | C-H Functionalization | Alkynyl, Alkenyl, Aryl | Palladium-catalyzed, carboline-directed | Versatile C-C and C-N bond formation | nih.govresearchgate.net |

Many naturally occurring β-carboline alkaloids are enantiopure, and their biological activity is often dependent on their stereochemistry. nih.gov Consequently, the development of asymmetric syntheses to control the stereochemical outcome is a major focus of research. The Pictet-Spengler reaction is a cornerstone for constructing the β-carboline skeleton, and its asymmetric variant is a powerful tool for chiral synthesis. nih.gov

One successful strategy involves the use of chiral catalysts. For example, a highly efficient synthesis of enantioenriched tetrahydro-β-carbolines has been developed using a chiral phosphoric acid to catalyze an asymmetric Pictet-Spengler reaction of indolyl dihydropyridines. researchgate.net

Another approach utilizes the "chiral pool," employing optically pure starting materials. nih.gov The enantiospecific synthesis of (S)-eleagnine, for example, begins with a chiral amino acid methyl ester to set the desired stereochemistry early in the sequence. nih.gov Similarly, the synthesis of a new chiral β-carboline derivative was confirmed by starting from tryptamine and a chiral carbohydrate, D-glucose. jst.go.jp These methods leverage the inherent chirality of natural products to build complex, stereochemically defined β-carboline derivatives.

Green Chemistry Principles in β-Carboline Synthesis

The growing emphasis on sustainability has spurred the development of greener synthetic methods for preparing β-carboline derivatives. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Several innovative green methods have been reported:

Electrochemical Synthesis : A novel method for synthesizing tetrahydro-β-carboline derivatives uses electrochemistry in deep eutectic solvents (DESs). This two-step, one-pot reaction minimizes solvent use and workup procedures. acs.org

Catalysis with Earth-Abundant Metals : An efficient and green synthesis of tetrahydro-β-carbolines has been developed using a manganese pincer catalyst. This method involves the dehydrogenative coupling of alcohols with tryptamine, generating the required aldehyde intermediate in-situ and avoiding the handling of often unstable aldehydes. chemistryviews.org

Benign Solvents and Catalysts : The Pictet-Spengler reaction has been successfully carried out using water as the solvent and a naturally occurring, biodegradable acid like citric acid as the catalyst. This approach offers a cost-effective and environmentally friendly protocol. samipubco.com Other green methods include the use of microwave and ultrasonic irradiation. acs.org

Green Oxidants : A patented green synthesis method describes the use of hydrogen peroxide as a clean oxidative decarboxylation agent to convert tetrahydro-β-carboline-3-carboxylic acid (formed from L-tryptophan) into the final β-carboline product, meeting the requirements of green chemistry. google.com

These methods represent a significant move towards more sustainable and environmentally responsible production of this important class of compounds. chemistryviews.orgsamipubco.com

Structure Activity Relationship Sar Studies of 6 Fluoro 1 Methyl 9h Pyrido 3,4 B Indole Derivatives

Positional and Electronic Influence of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom at the C6 position of the pyrido[3,4-b]indole ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Fluorine is the most electronegative element, and its presence significantly alters the electron distribution across the aromatic system. This electronic perturbation can influence the molecule's ability to participate in crucial interactions, such as π-π stacking with aromatic residues in a receptor binding pocket.

In studies of related pyridoindole classes, such as tetrahydro-γ-carbolines developed as CFTR potentiators, the 6-fluoro substitution was found to be particularly advantageous. For instance, the 6-fluoro analogue (EC₅₀ = 0.37 μM) demonstrated promising activity, which served as a basis for further optimization. nih.gov Combining the 6-fluoro substituent with other groups, such as a 9-methyl group, led to compounds with double-digit nanomolar potency, highlighting a synergistic effect. nih.gov The electronic nature of substituents on the β-carboline ring is a known modulator of activity; electron-withdrawing groups like fluorine can enhance potency in certain contexts. nih.gov The small size of fluorine means it can often be substituted for a hydrogen atom without causing significant steric hindrance, yet its high electronegativity can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound.

Furthermore, the carbon-fluorine bond can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. researchgate.net This combination of electronic modification, metabolic stability, and potential for new interactions makes the 6-fluoro substitution a key element in the design of potent pyrido[3,4-b]indole derivatives.

Steric and Electronic Effects of Methyl Substitution at Position 1 on Receptor/Enzyme Interactions

The substituent at the C1 position of the β-carboline scaffold plays a pivotal role in defining the molecule's selectivity and potency. The 1-methyl group of 6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole contributes to the molecule's activity through both steric and electronic effects.

Electronically, the methyl group is weakly electron-donating, which can subtly influence the reactivity and binding characteristics of the adjacent pyridine (B92270) nitrogen (N2). This effect is generally less pronounced than the electronic influence of substituents on the benzene (B151609) ring portion of the scaffold.

Elucidation of Key Pharmacophoric Elements within the Fluorinated and Methylated Pyridoindole Scaffold

A pharmacophore model defines the essential three-dimensional arrangement of structural features necessary for biological activity. For the pyrido[3,4-b]indole class, several key pharmacophoric elements have been identified through computational and experimental studies.

The core tricyclic system forms a largely planar, rigid scaffold that serves as the foundation of the pharmacophore. researchgate.net This planarity is crucial for activities that involve intercalation, such as binding to DNA. researchgate.net Key features consistently identified in pharmacophore models for this class include:

Aromatic Rings: The fused ring system provides multiple aromatic regions (designated as 'R' in models) that engage in π-π stacking and hydrophobic interactions with receptor sites. nih.govresearchgate.net

Hydrogen Bond Donor: The indole (B1671886) nitrogen (N9) and its associated hydrogen atom are a critical hydrogen bond donor feature (designated as 'D'). nih.govresearchgate.net Studies have shown that replacing this hydrogen with a methyl group can disrupt crucial hydrogen bonding interactions and reduce activity. nih.govnih.gov

Hydrophobic/Aromatic Center at C1: As discussed previously, the C1 position is a key site for hydrophobic interactions. The 1-methyl group in the title compound satisfies this pharmacophoric requirement.

Electron-Modulating Substituent at C6: The 6-fluoro group serves to modulate the electronic properties of the aromatic system and can act as a hydrogen bond acceptor.

One 3D-QSAR study on pyrido[3,4-b]indole derivatives with anticancer activity yielded a four-point pharmacophore model consisting of one hydrogen bond donor (D) and three aromatic ring (R) elements. nih.govresearchgate.net Another analysis identified positions C1, N2, C3, C7, and N9 as being the most important for the antitumor pharmacophore of β-carbolines. nih.gov The this compound scaffold fits these models well, with its N9-H serving as the hydrogen bond donor, its tricyclic core providing the aromatic features, and its C1-methyl group contributing to a key hydrophobic region.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Pyridoindole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to derive mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov Several QSAR studies have been performed on pyrido[3,4-b]indole derivatives to understand the structural requirements for activity and to predict the potency of new analogues. nih.govnih.govresearchgate.net

Both 2D and 3D-QSAR models have been developed. 2D-QSAR models use descriptors calculated from the 2D structure (e.g., atom counts, connectivity indices), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use information from the 3D aligned structures of the molecules.

One study on pyrido[3,4-b]indole derivatives as anticancer agents developed both a 2D-QSAR model using a kernel-based partial least squares (KPLS) method and a 3D-QSAR model using the PHASE pharmacophore alignment. nih.govresearchgate.net The KPLS models showed excellent statistical significance for multiple cancer cell lines, with high coefficients of determination (R²) for the training sets and good predictive ability (predictive r²) for the external test sets. nih.govresearchgate.net The 3D-QSAR model for the HCT116 cell line was also successful, and the resulting contour maps visualized the influence of electronic and hydrophobic effects, which were in agreement with the observed SAR. nih.govresearchgate.net

Another 3D-QSAR study on a set of 47 β-carbolines as antitumor agents also yielded robust CoMFA and CoMSIA models. nih.gov These models helped to identify the key positions on the β-carboline ring (1, 2, 3, 7, and 9) where steric and electrostatic properties are critical for activity. nih.gov

Table 1: Selected QSAR Model Statistics for Pyrido[3,4-b]indole Analogues

| Model Type | Target | Training Set (R²) | Test Set (Predictive r² or q²) | Reference |

|---|---|---|---|---|

| KPLS (2D-QSAR) | Antiproliferative (HCT116) | 0.99 | 0.70 | nih.govresearchgate.net |

| KPLS (2D-QSAR) | Antiproliferative (HPAC) | 0.99 | 0.58 | nih.govresearchgate.net |

| PHASE (3D-QSAR) | Antiproliferative (HCT116) | 0.683 | 0.562 | nih.govresearchgate.net |

| CoMFA (3D-QSAR) | Antitumor | 0.862 | 0.513 (q²) | nih.gov |

| CoMSIA (3D-QSAR) | Antitumor | 0.831 | 0.503 (q²) | nih.gov |

These models serve as powerful predictive tools, fostering the lead optimization process for this potent series of compounds. nih.gov

Conformational Analysis of this compound and its Correlation with Biological Activity

The conformational properties of a molecule are integral to its biological activity, as they determine the three-dimensional shape that interacts with a receptor or enzyme. The 9H-pyrido[3,4-b]indole (β-carboline) scaffold is an inherently rigid and highly planar system. researchgate.net This planarity is a defining characteristic and a key determinant of its biological function, particularly for mechanisms involving intercalation between the base pairs of DNA. researchgate.net

X-ray crystallography studies of various β-carboline derivatives confirm the planarity of the tricyclic ring system. nih.govresearchgate.net For this compound, the main source of conformational flexibility is the rotation of the C1-methyl group. The rotational barrier for a methyl group is generally low, allowing it to adopt a conformation that minimizes steric clashes and maximizes favorable interactions within a binding pocket. researchgate.net

The rigidity of the core scaffold is advantageous for biological activity as it reduces the entropic penalty upon binding. The molecule is essentially "pre-organized" in an active conformation, which can lead to higher binding affinity. Molecular docking studies on related β-carbolines have shown that the planar ring system engages in pi-pi stacking interactions, while substituents at positions like C1 and C6 orient themselves to fit into specific hydrophobic and polar sub-pockets of the binding site. nih.govnih.gov Therefore, the biological activity of this compound is strongly correlated with its rigid, planar conformation, which properly orients the key pharmacophoric elements for optimal interaction with its molecular targets.

Table 2: Anticancer Activity of Selected C1- and C6-Substituted Pyrido[3,4-b]indole Analogues

| Compound | C1-Substituent | C6-Substituent | Cell Line | Activity (IC₅₀, nM) | Reference |

|---|---|---|---|---|---|

| Analogue 1 | 1-Naphthyl | -OCH₃ | Breast (MCF-7) | 80 | nih.govnih.gov |

| Analogue 2 | 1-Naphthyl | -OCH₃ | Colon (HCT116) | 130 | nih.govnih.gov |

| Analogue 3 | 1-Naphthyl | -OCH₃ | Melanoma (A375) | 130 | nih.govnih.gov |

| Analogue 4 | 1-Naphthyl | -OCH₃ | Pancreatic (Panc-1) | 200 | nih.govnih.gov |

Note: Data for analogues are presented to illustrate SAR principles, as direct IC₅₀ values for the title compound were not available in the cited literature.

Mechanistic Biological Investigations and Molecular Pharmacology Non Human and in Vitro Focus

Investigation of Molecular Targets and Biological Pathways Modulated by Pyridoindole Derivatives

Research into the molecular interactions of pyridoindole derivatives has revealed their ability to modulate various biological targets, including enzymes, receptors, and nucleic acids. These interactions are fundamental to their observed cellular effects.

Derivatives of the 9H-pyrido[3,4-b]indole scaffold have demonstrated significant interactions with various enzymes, most notably metabolic enzymes like cytochrome P450 (CYP). For instance, the parent compound norharman (9H-pyrido[3,4-b]indole) has been shown to inhibit microsomal CYP-related enzyme activities. nih.gov This inhibition occurs at low concentrations and is proposed to be a key part of its biological activity. nih.gov Specifically, norharman acts as a noncompetitive inhibitor of CYP1A-related activities. nih.gov The inhibitory effect is thought to arise from the inhibition of oxygen binding to the CYP heme group. nih.gov

Some pyridoindole derivatives have also been investigated for their neuroprotective potential through the inhibition of enzymes like histone deacetylase 6 (HDAC6), which is implicated in neurodegenerative diseases. While specific kinetic data for 6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole is not detailed, the activity of related compounds suggests a potential for enzyme modulation.

Table 1: Inhibitory Activity of Norharman on Cytochrome P450-Related Enzymes

| Enzyme/Activity | 50% Inhibitory Concentration (IC₅₀) (µg/ml) |

| CO-binding to CYP heme | 0.07 - 6.4 |

| Topoisomerase I activity | 31.0 |

| Data sourced from a study on the inhibitory effect of norharman. nih.gov |

The structural similarity of pyridoindoles to endogenous signaling molecules suggests their potential to interact with various receptors. While specific receptor binding studies on this compound are not extensively documented in the provided context, the broader class of β-carbolines has been studied for its affinity to neurotransmitter receptors.

One significant area of research for related compounds is the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel. A class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been identified as novel CFTR potentiators. acs.org These compounds enhance the channel gating function of CFTR, with modifications such as a 6-fluoro-9-methyl substitution on the phenyl ring being explored for their structure-activity relationship. acs.org

Pyridoindole derivatives have been shown to interact with nucleic acids, which is a key mechanism for their antiproliferative effects. The planar tricyclic ring system of the 9H-pyrido[3,4-b]indole core is capable of intercalating into DNA. nih.gov This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

In addition to intercalation, some derivatives inhibit enzymes involved in maintaining DNA topology, such as topoisomerase I. nih.gov Norharman, for example, has been shown to inhibit topoisomerase I activity, with a 50% inhibitory concentration (IC₅₀) of 31.0 µg/ml. nih.gov This dual mechanism of DNA interaction and enzyme inhibition highlights the multifaceted way in which these compounds can exert their cytotoxic effects.

In Vitro Cellular Assays for Biological Activity Profiling (Non-Clinical Context)

The biological activities of pyridoindole derivatives have been further characterized through a variety of in vitro cellular assays. These studies provide insights into their functional effects in a cellular context, including their potential as modulators of cellular pathways and their antiproliferative properties.

Cell-based functional screens have been instrumental in identifying the biological activities of pyridoindole derivatives. A notable example is the discovery of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as potentiators of the F508del-CFTR, the most common mutation causing cystic fibrosis. acs.org In Fischer rat thyroid (FRT) cells expressing this mutant CFTR, these compounds demonstrated the ability to restore chloride channel function. acs.org The introduction of a methyl group at position 1 or 3 of the tetrahydropyridine (B1245486) ring of a 6-fluoro-9-methyl substituted analogue resulted in a considerable boost in potency. acs.org

Furthermore, β-carboline derivatives have shown promising anti-leishmanial activity. nih.gov Studies on Leishmania amazonensis have revealed that certain N-alkyl-(1-phenyl-substituted-tetrahydro-β-carboline)-3-carboxamides can prevent cytokinesis in the parasitic cells. nih.gov These compounds have been observed to induce mitochondrial dysfunction and increase the production of reactive oxygen species, leading to parasite death. nih.gov

Table 2: CFTR Potentiator Activity of a Selected 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivative

| Cell Line | Assay | Result |

| F508del-CFTR FRT cells | Potentiator Efficacy | Comparable to VX-770 at 20 µM |

| Data from a study on a novel class of CFTR potentiators. acs.org |

A significant body of research has focused on the antiproliferative effects of pyridoindole derivatives against various cancer cell lines. These compounds have demonstrated cytotoxicity in the micromolar range. nih.gov For example, synthetic 6,7-annulated-4-substituted indole (B1671886) compounds have been shown to inhibit the proliferation of human HL-60 tumor cells. nih.gov The mechanism of action involves the disruption of mitosis and the blockage of cytokinesis. nih.gov

The antiproliferative activity is often linked to the ability of these compounds to induce apoptosis. Studies on other indole derivatives have shown that they can be active against a range of cancer cell lines including those of the breast (MCF7, T47D), pancreas (PANC-1), and colon (HT29, HCT116). nih.govmdpi.com The specific potency can be influenced by the substitutions on the indole core. nih.gov For instance, certain fluoroquinolone-based scaffolds with a 3-chloro aniline (B41778) derivative have shown potent activity against T47D breast cancer cells. nih.gov

Table 3: Antiproliferative Activity of a Synthetic 6,7-annulated-4-substituted Indole Compound in HL-60 Leukemia Cells

| Compound | IC₅₀ at Day 2 (µM) | IC₅₀ at Day 4 (µM) |

| Synthetic Indole Compound | 1.8 ± 0.1 | 1.2 ± 0.1 |

| Data from a study on the antiproliferative activity of synthetic indole compounds. nih.gov |

Studies on Oxidative Stress Pathways and Antioxidant Activity in Cellular Models

Comprehensive searches of available scientific literature did not yield specific studies investigating the effects of this compound on oxidative stress pathways or its antioxidant activity in cellular models.

However, research on the broader class of β-carboline alkaloids, to which this compound belongs, provides some context. In vitro studies on various β-carboline derivatives have shown that they can act as scavengers of reactive oxygen species (ROS). For instance, certain β-carbolines have demonstrated a protective effect against oxidative agents like hydrogen peroxide in cellular systems. The antioxidant potential of these molecules is often linked to their chemical structure, and it is an area of active investigation for its potential relevance in mitigating oxidative stress, which is implicated in numerous disease pathologies.

One study on five different β-carboline alkaloids (harmine, harmaline, harmalol (B191368), harmane, and 1,2,3,4-tetrahydroharmane-3-carboxylic acid) evaluated their antioxidant capabilities through various in vitro assays. The results indicated that harmalol and harmine (B1663883), in particular, exhibited notable antioxidant activity. For example, harmine showed a significant hydrogen peroxide scavenging activity. Such studies underscore the potential of the β-carboline scaffold in interacting with oxidative species, though direct experimental data for the 6-fluoro-1-methyl derivative remains unavailable.

In Vivo Preclinical Evaluation in Model Organisms (Non-Human)

Specific preclinical in vivo evaluations for this compound in non-human model organisms are not detailed in the available scientific literature.

Pharmacological Activity Assessment in Animal Models (e.g., neuroprotection studies)

No specific studies on the pharmacological activity or neuroprotective effects of this compound in animal models were identified in the reviewed literature. Research into the parent compound, harmane (1-methyl-9H-pyrido[3,4-b]indole), has suggested potential neuroactive effects, with some studies indicating that elevated concentrations of certain β-carbolines might influence the course of neurodegenerative diseases, although the mechanisms are complex and not fully understood.

Efficacy Studies in Non-Human Disease Models

There is a lack of specific efficacy studies for this compound in non-human disease models within the public domain of scientific research. While related β-carboline compounds have been investigated for a range of potential therapeutic applications, including anti-leishmanial and anticancer activities in preclinical models, this specific fluorinated derivative has not been the subject of published efficacy studies.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Predicting Target Identification and Binding Modes

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to the active site of a target protein. asianpubs.org This method is instrumental in identifying potential biological targets and understanding the intermolecular interactions that stabilize the ligand-protein complex.

In the context of pyridoindole derivatives, molecular docking studies have been pivotal in elucidating their potential as therapeutic agents. For instance, docking studies on novel pyrido[3,4-b]indole derivatives have suggested their ability to bind to the MDM2 protein, a key cancer target. These studies revealed crucial interactions, such as hydrogen bonding between the 6-methoxy group and Tyr106, hydrophobic interactions with Val93, and pi-pi stacking with Tyr100 and His96. nih.gov The substitution at the N9 position with a methyl group was found to disrupt these favorable binding interactions. nih.gov

Similarly, docking studies of other β-carboline analogs, such as methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate, have been performed against cyclin-dependent kinase 2 (CDK2), another important cancer target. mdpi.com These simulations predict strong binding affinities and identify key hydrogen bond interactions with amino acid residues like ASP145, ASP86, PHE82, ILE10, and LEU83. mdpi.com

While specific docking studies for 6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole are not extensively documented in publicly available literature, the existing research on structurally similar compounds provides a framework for predicting its potential binding modes and targets. The presence of the fluorine atom at the 6-position and the methyl group at the 1-position would significantly influence its electronic properties and steric profile, thereby affecting its interactions with protein active sites.

Table 1: Predicted Interactions of a Pyrido[3,4-b]indole Derivative with MDM2

| Interaction Type | Interacting Residue |

| Hydrogen Bond | Tyr106 |

| Hydrophobic | Val93, Leu54, Ile99 |

| Pi-Pi Stacking | Tyr100, His96 |

| Data derived from studies on related pyrido[3,4-b]indole derivatives. nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are essential for characterizing the intrinsic properties of this compound.

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity and Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and interaction of molecules. wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

A computational study on the related methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate and its derivatives demonstrated that the nature of the substituent at the C1-position significantly influences the HOMO and LUMO energies. europub.co.uk For instance, the introduction of an anthracene-9-yl group was found to increase the chemical reactivity by altering the frontier orbital energies. europub.co.uk For this compound, the electron-withdrawing nature of the fluorine atom is expected to lower both the HOMO and LUMO energy levels, which could impact its reactivity and interactions with biological targets.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Pyrido[3,4-b]indole

| Substituent at C1 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl | -5.8 | -1.9 | 3.9 |

| Anthracen-9-yl | -5.5 | -2.2 | 3.3 |

| Illustrative data based on trends observed in related compounds. europub.co.uk |

Natural Bond Orbital (NBO) Analysis for Characterizing Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (bonds, lone pairs, etc.). nih.govfaccts.de It is particularly useful for quantifying hyperconjugative interactions, charge transfer, and the strength of intramolecular and intermolecular bonds. rsc.org

NBO analysis of substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylates has revealed significant electron delocalization within the pyridoindole ring system. europub.co.uk For example, the interaction energy of π C19-C20 → π* C42-C43 was found to be substantial, indicating strong electron delocalization, which is enhanced by certain substituents. europub.co.uk In this compound, NBO analysis would be crucial to understand the influence of the fluorine atom on the electron distribution, bond strengths, and potential hydrogen bonding capabilities of the molecule.

Assessment of Solvent Effects on Electronic Properties and Conformations

The surrounding solvent can significantly influence the electronic properties, conformation, and reactivity of a molecule. researchgate.netuss.cl Computational methods, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of different solvents.

Studies on various organic molecules have shown that the polarity of the solvent can alter the positions of absorption bands in electronic spectra, which is indicative of changes in the electronic transitions. mdpi.comresearchgate.net For this compound, it is expected that increasing solvent polarity would lead to a stabilization of the ground and excited states, potentially causing a shift in its absorption and emission spectra. A computational study on a related pyridoindole derivative investigated its chemical behavior in ten different solvents, highlighting the strong dependence of its properties on the solvent media. europub.co.uk

De Novo Ligand Design and Virtual Screening Methodologies for Novel Pyridoindole Chemotypes

De novo ligand design and virtual screening are computational strategies employed in the early stages of drug discovery to identify novel and potent lead compounds. nih.govmdpi.com De novo design algorithms build new molecules from scratch within the constraints of a target's binding site, while virtual screening involves the high-throughput docking of large compound libraries against a biological target. nih.gov

The pyridoindole scaffold is a valuable starting point for the design of new bioactive molecules. chemimpex.com Virtual screening of pyrido[2,3-d]pyrimidine (B1209978) databases has been successfully used to design novel inhibitors of human thymidylate synthase. nih.gov Similarly, a hybrid virtual screening approach, combining ligand-based and structure-based methods, was effective in identifying natural products, including pyridoindoles, as potential inhibitors of the SARS-CoV-2 main protease. nih.gov These methodologies can be applied to design novel chemotypes based on the this compound core, targeting a wide range of diseases. The design of novel pyrido[3,2-α]carbazole derivatives as antitumor agents also highlights the utility of such design approaches. nih.gov

Molecular Dynamics Simulations for Exploring Conformational Landscapes and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of protein-ligand complexes over time. researchgate.netspringernature.comnih.gov This technique is crucial for understanding the flexibility of both the ligand and the protein, as well as for refining the results of molecular docking. nih.gov

Advanced Analytical and Structural Characterization in Chemical Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for determining the precise molecular structure of a compound. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic arrangement and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. For 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole, ¹H NMR would identify the chemical environment of each proton, ¹³C NMR would detail the carbon backbone, and ¹⁹F NMR would specifically confirm the presence and environment of the fluorine atom. While specific spectral data for 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole is not widely published, data from the closely related precursor, 6-fluoro-3-methyl-1H-indole, provides insight into the expected chemical shifts for the fluorinated indole (B1671886) portion of the molecule. rsc.org

Table 1: Representative NMR Data for a Related Fluoro-Indole Precursor Data for 6-Fluoro-3-methyl-1H-indole in CDCl₃

| Nucleus | Type | Chemical Shift (δ) ppm |

| ¹H | Aromatic (s) | 7.88 |

| ¹H | Aromatic (dd) | 7.49 |

| ¹H | Aromatic (dd) | 7.04 |

| ¹H | Aromatic (s) | 6.96 |

| ¹H | Aromatic (td) | 6.91 |

| ¹H | Methyl (s) | 2.34 |

| ¹³C | Aromatic | 161.10, 159.22 |

| ¹³C | Aromatic | 136.29, 136.19 |

| ¹³C | Aromatic | 125.05, 121.86 |

| ¹³C | Aromatic | 119.65, 119.57 |

| ¹³C | Aromatic | 111.96, 108.03 |

| ¹³C | Aromatic | 107.83, 97.42 |

| ¹³C | Aromatic | 97.21 |

| ¹³C | Methyl | 9.72 |

| ¹⁹F | Fluoro | -121.75 |

| Source: The Royal Society of Chemistry rsc.org |

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact molecular weight of a compound with high precision, which in turn confirms its elemental formula. For 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole, the calculated monoisotopic mass is 200.07497646 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) corresponding to this value, confirming the molecular formula C₁₂H₉FN₂. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing characteristic losses of methyl groups or fragments related to the pyridoindole core, similar to patterns observed for related β-carbolines like harmane. nist.gov

Table 2: Computed and Physical Properties of 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole

| Property | Value | Source |

| Molecular Formula | C₁₂H₉FN₂ | PubChem nih.gov |

| Molecular Weight | 200.21 g/mol | PubChem nih.gov |

| Exact Mass | 200.07497646 Da | PubChem nih.gov |

| Source: PubChem nih.gov |

Chromatographic Methods for Purity Assessment and Compound Identification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for purity analysis and quantification. For β-carboline derivatives, reversed-phase HPLC is commonly employed. A typical system might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Detection is often achieved using a UV detector, set to a wavelength where the pyridoindole core has strong absorbance, or a fluorescence detector to leverage the natural fluorescence of the β-carboline scaffold. researchgate.net The purity of a sample of 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole would be determined by the relative area of its peak in the resulting chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like many β-carbolines, GC-MS is a powerful identification tool. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint, allowing for confirmation of the compound's identity by matching it against spectral libraries or analyzing its fragmentation pattern. General GC methods for related indole derivatives often utilize columns like the Agilent 19091J-413 (30 m × 320 μm × 0.25 μm). rsc.org

X-ray Crystallography for Absolute Structure Determination and Co-crystal Analysis with Biological Targets

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise position of each atom in the crystal lattice can be determined.

For 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole, obtaining a suitable single crystal would provide unambiguous confirmation of its structure, including the planarity of the ring system and the bond lengths and angles between all atoms. This would unequivocally verify the connectivity established by NMR and MS.

Furthermore, X-ray crystallography is a powerful tool for studying interactions with biological macromolecules. By co-crystallizing the compound with a target protein or enzyme, researchers can visualize the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, π-stacking) in the active site. This information is invaluable for structure-based drug design and understanding the mechanism of action.

Based on available literature, a crystal structure for 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole has not been publicly reported.

Photophysical Properties and Fluorescence Studies of Pyridoindole Systems

The pyrido[3,4-b]indole (or β-carboline) scaffold is known to be fluorescent, a property that is sensitive to its chemical environment and substitution pattern. The study of its photophysical properties, including absorption and fluorescence, provides insight into its electronic structure and potential applications in areas like chemical sensing or biological imaging.

The core β-carboline structure typically exhibits strong absorption in the UV region and emits fluorescence in the violet-to-blue region of the spectrum. The introduction of substituents can significantly alter these properties. For instance, studies on C-3 substituted pyrido[3,4-b]indoles have shown that the nature and position of substituents influence fluorescence intensity and emission wavelengths. beilstein-journals.org Similarly, the protonation state is critical; the cationic species of β-carbolines in acidic media are known to absorb and emit light at longer wavelengths, covering a range between 400–560 nm. capes.gov.br

The introduction of a fluorine atom at the C-6 position, as in 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole, is expected to modulate the electronic properties of the aromatic system. Generally, fluorine substitution can lead to shifts in the absorption and emission maxima and can influence the fluorescence quantum yield. While specific photophysical data for the target compound are not available, studies on other fluorescent β-carbolines provide a basis for expected behavior.

Emerging Research Avenues and Future Outlook for 6 Fluoro 1 Methyl 9h Pyrido 3,4 B Indole Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of β-carbolines traditionally relies on methods like the Pictet-Spengler reaction. mdpi.commdpi.com While effective, future research is geared towards developing more efficient, cost-effective, and environmentally sustainable synthetic routes.

Key areas of development include:

Novel Catalysis: Research is exploring new catalytic systems to improve yield and selectivity. This includes the use of metal-based catalysts, such as palladium and ruthenium, which have been successful in tandem reactions for creating complex β-carboline structures. mdpi.com

Green Chemistry Approaches: The use of less hazardous solvents, microwave-assisted synthesis, and biocatalysis are emerging trends. These methods aim to reduce the environmental impact of chemical synthesis.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, which can lead to higher yields, improved purity, and safer handling of reactive intermediates. This technology is being explored for the scalable production of complex heterocyclic compounds.

| Synthetic Strategy | Key Features | Potential Advantages for 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole Synthesis |

| One-Pot / Multicomponent Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. mdpi.com | Increased efficiency, reduced solvent waste, lower cost, and faster synthesis time. |

| Advanced Catalysis | Employs novel catalysts (e.g., ruthenium, palladium, organocatalysts) to drive reactions. mdpi.com | Higher yields, greater stereoselectivity, and milder reaction conditions. |

| Green Chemistry Methods | Utilizes environmentally benign solvents, reagents, and energy sources (e.g., microwave irradiation). | Reduced environmental footprint, enhanced safety, and alignment with sustainability goals. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Precise process control, improved safety, scalability, and higher purity of the final product. |

Exploration of Undiscovered Biological Activities and Target Interactions beyond Current Knowledge

While β-carbolines are known for their effects on the central nervous system and as potential anticancer agents, the full biological profile of 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole remains largely untapped. nih.govnih.gov Future research will likely probe its activity in a wider range of therapeutic areas.

Potential new research directions include:

Antiviral and Antiparasitic Applications: Related β-carboline derivatives have shown promise against various pathogens. nih.govtaylorfrancis.com For instance, the derivative (1R,3S)-methyl 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has been investigated for its antimalarial properties against Plasmodium falciparum. nih.gov This suggests that 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole could be screened against a broad panel of viruses and parasites.

Metabolic Disorders: The role of β-carbolines in metabolic regulation is an emerging field. Investigating the effects of this compound on pathways related to diabetes and obesity could reveal new therapeutic uses.

Neuroinflammation and Neuroprotection: Beyond general neuroactivity, specific investigation into its effects on inflammatory processes within the brain could be crucial for diseases like Alzheimer's and Parkinson's. nih.gov The parent compound has already received a positive orphan designation for the treatment of sudden sensorineural hearing loss, indicating its potential in neurological contexts. nih.gov

Modulation of Protein-Protein Interactions: Many diseases are driven by abnormal protein-protein interactions. The rigid, planar structure of the β-carboline core makes it an interesting scaffold for designing molecules that can disrupt these pathological interactions.

Integration of Computational and Experimental Approaches for Rational Compound Design

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation to accelerate the development of new drug candidates. nih.gov This integrated approach allows for a more targeted and efficient search for potent and selective molecules.

Molecular Docking and Simulation: Computational docking studies can predict how 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole might bind to the active sites of various protein targets. For example, docking studies on other pyrido[3,4-b]indoles have suggested interactions with MDM2, a cancer target. researchgate.net Such simulations can help prioritize which biological targets to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By synthesizing and testing a library of derivatives of 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole, QSAR models can be built to predict which structural modifications would lead to enhanced activity. mdpi.comresearchgate.net

De Novo Design: Computational algorithms can be used to design novel β-carboline structures from scratch, optimized for binding to a specific biological target. These computationally designed molecules can then be synthesized and tested.

Application of Artificial Intelligence and Machine Learning in β-Carboline Drug Discovery and Optimization

Applications in β-carboline research include:

Predictive Modeling: ML algorithms can be trained on large databases of chemical structures and their associated biological activities to predict the properties of new molecules. nih.gov This can be used to forecast the anticancer, antiviral, or other therapeutic activities of novel derivatives of 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole before they are even synthesized.

Generative AI for Novel Scaffolds: Generative AI models can design entirely new molecules with desired properties. pharmaceutical-technology.com This could be used to create novel β-carboline derivatives with enhanced potency, better selectivity, and improved drug-like properties.

Drug Repurposing: AI can analyze biological data from various sources to identify new potential uses for existing compounds. nih.gov An AI-driven analysis might suggest that 6-Fluoro-1-methyl-9H-pyrido[3,4-b]indole could be effective against a disease for which it was not originally intended.

Optimizing Clinical Trials: AI can also play a role in designing more efficient clinical trials by helping to select patient populations that are most likely to respond to treatment. pharmaceutical-technology.com

Q & A

Q. What are the established synthetic routes for 6-fluoro-1-methyl-9H-pyrido(3,4-b)indole, and how are intermediates characterized?

Microwave-assisted synthesis is a validated method for β-carboline derivatives. For example, microwave irradiation (dynamic heating mode, 250 W power limit, 17 psi pressure) enables efficient cyclization and purification via silica gel flash chromatography (230–400 mesh). Key intermediates are confirmed using H and C NMR spectroscopy (e.g., δ 11.66 ppm for the NH proton in 6-fluoro derivatives) .

Q. How is the structural identity of this compound confirmed experimentally?

- NMR Spectroscopy : H NMR (400 MHz, DMSO-) shows characteristic peaks for the fluorinated indole system (e.g., δ 8.92 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHFN).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves the planar β-carboline core and fluorine substitution .

Q. What are the primary biochemical interactions of this compound with nucleic acids?

β-Carbolines like harman (1-methyl-9H-pyrido[3,4-b]indole) intercalate into DNA, causing fluorescence quenching and unwinding of the double helix (17° ± 3° for norharman). Binding constants () are determined via Scatchard plots (e.g., M for harman) . Fluorination may enhance binding affinity due to increased electronegativity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and mitigate by-product formation in fluorinated β-carboline synthesis?

- Reaction Conditions : Use inert atmospheres (N/Ar) to prevent oxidation.

- Microwave Parameters : Optimize irradiation time (5–15 min) and temperature (80–120°C) to minimize decomposition.

- Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to separate regioisomers . Table 1 : Example reaction optimization for microwave synthesis:

| Parameter | Optimal Range |

|---|---|

| Microwave Power | 200–250 W |

| Pressure Limit | 15–20 psi |

| Reaction Time | 10–12 min |

| Yield | 70–88% |

Q. How does fluorine substitution at the 6-position influence DNA intercalation compared to non-fluorinated analogs?

Fluorine’s electronegativity increases the compound’s dipole moment, potentially enhancing π-π stacking with DNA base pairs. Comparative studies using agarose gel electrophoresis and fluorescence titrations show:

- Enhanced Binding Affinity : Lower values for fluorinated derivatives vs. non-fluorinated analogs.

- Altered Unwinding Angles : Fluorine may sterically hinder helix distortion, requiring molecular dynamics simulations for validation .

Q. What experimental designs are recommended for assessing neurotoxicological effects in vivo?

- Animal Models : Administer 6-fluoro-1-methyl-β-carboline to rodents (e.g., mice) and measure brain concentrations via LC-MS.

- Controls : Include harmane (1-methyl-9H-pyrido[3,4-b]indole) as a positive control for tremor induction.

- Endpoints : Quantify tremor activity (e.g., harmaline-induced tremor models) and cerebellar dysfunction via electrophysiology .

Q. How should researchers address contradictions in fluorescence quenching data during DNA-binding assays?

- Standardize Dye Concentration : Use fixed dye/DNA molar ratios (e.g., 1:10).

- Buffer Conditions : Maintain consistent ionic strength (e.g., 10 mM Tris-HCl, pH 7.4).

- Internal Standards : Include ethidium bromide to validate intercalation efficiency .

Q. What strategies ensure compound stability during long-term storage?

- Storage Conditions : Protect from light and moisture at –20°C under inert gas.

- Stability Testing : Monitor decomposition via HPLC (e.g., retention time shifts) over 6–12 months.

- Safety : Follow TCI America guidelines to avoid toxic gas formation during degradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.